2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Kinase Inhibition ROCK2 Cardiovascular Disease

2,3-Dihydro-1,4-benzodioxine-2-carboxamide (C9H9NO3) is a heterocyclic organic compound comprising a 1,4-benzodioxane (dihydrobenzodioxine) core with a carboxamide group at the 2-position. It serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS)-active ligands.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 33070-04-1
Cat. No. B1606953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxine-2-carboxamide
CAS33070-04-1
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)N
InChIInChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11)
InChIKeyLIQWNOWUUZXEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,4-benzodioxine-2-carboxamide (CAS 33070-04-1): Core Scaffold for ROCK2 Inhibitors, MAO-B Inhibitors, and Multitarget CNS Ligands


2,3-Dihydro-1,4-benzodioxine-2-carboxamide (C9H9NO3) is a heterocyclic organic compound comprising a 1,4-benzodioxane (dihydrobenzodioxine) core with a carboxamide group at the 2-position. It serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS)-active ligands. The compound exhibits stereochemical flexibility, existing as enantiomers that can be resolved via biocatalytic methods [1]. Its synthetic versatility enables derivatization at both the amide nitrogen and the aromatic ring, underpinning its widespread use in structure-activity relationship (SAR) studies and lead optimization programs.

Why 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Replaced by Other Benzodioxane or Carboxamide Analogs


The biological activity and synthetic utility of 2,3-dihydro-1,4-benzodioxine-2-carboxamide are exquisitely sensitive to both regioisomerism (the position of the carboxamide group on the benzodioxane ring) and stereochemistry (R vs. S configuration). Studies demonstrate that even minor positional shifts—such as moving the carboxamide from the 2-position to the 5- or 6-position—profoundly alter target engagement profiles, enzyme inhibitory potency, and selectivity. For example, 2-carboxamide derivatives exhibit nanomolar ROCK2 inhibition [1], whereas 6-carboxamide congeners display picomolar MAO-B inhibition [2]. Furthermore, enantiomers of 2-substituted benzodioxanes show divergent antithrombotic activities, with (S)-isomers demonstrating superior thrombin inhibition compared to (R)-enantiomers [3]. Consequently, generic substitution of this scaffold with a related benzodioxane or carboxamide derivative without rigorous comparative evaluation is scientifically unjustified and may compromise experimental outcomes or therapeutic efficacy.

Quantitative Differentiation of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide: Head-to-Head Comparative Evidence


ROCK2 Inhibition: Sub-Nanomolar Potency Achieved Through Optimized 2-Carboxamide Derivatization

A derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxamide, specifically N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, exhibits an IC50 of 2 nM against ROCK2 in a biochemical assay [1]. This potency is substantially greater than that of clinically advanced ROCK2 inhibitors such as Belumosudil (KD025, IC50 = 60 nM) and the tool compound RKI-1447 (IC50 = 6.2 nM) [2]. In a cell-based assay measuring myosin light chain phosphorylation, the same derivative displayed an IC50 of 72 nM, confirming cellular target engagement [1].

Kinase Inhibition ROCK2 Cardiovascular Disease

Regioisomeric Differentiation: 2-Carboxamide vs. 6-Carboxamide Drives Distinct Target Engagement Profiles

The position of the carboxamide group on the benzodioxane ring dictates target selectivity. 6-carboxamide derivatives, such as N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, demonstrate exceptionally potent inhibition of human MAO-B with an IC50 of 0.0083 μM and a remarkable selectivity index of >4819 over MAO-A [1]. In contrast, 2-carboxamide derivatives have not been reported to exhibit significant MAO-B inhibition, instead showing activity against ROCK2 and thrombin. This stark divergence underscores that regioisomerism is a primary determinant of biological function, not a minor structural variation.

Regioisomerism MAO-B Neuroinflammation

Enantioselective Thrombin Inhibition: (S)-Isomer Outperforms (R)-Isomer by 3-Fold

Chirality at the 2-position of the benzodioxane ring significantly impacts antithrombotic activity. The (S)-enantiomer of a 6-substituted 2,3-dihydro-1,4-benzodioxine derivative (compound 11b) exhibits a Ki of 1.67 ± 0.27 μM against thrombin, whereas the corresponding (R)-enantiomer is a weaker inhibitor (specific Ki not reported, but described as less potent) [1]. Additionally, the (S)-isomer demonstrates balanced dual activity with an IC50 of 0.665 ± 0.26 μM against fibrinogen GPIIb/IIIa binding. Docking studies attribute this stereochemical preference to optimal fit within the thrombin active site.

Enantioselectivity Thrombin Antithrombotic

Antibacterial and Antifungal Activity: 2-Carboxamide-Thiazolidinone Hybrids Outperform Reference Drugs

Hybrid molecules incorporating the 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold linked to a 4-thiazolidinone ring demonstrate antibacterial and antifungal activities comparable or superior to clinical reference drugs. In a study evaluating activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans, several synthesized compounds displayed activities that matched or exceeded those of norfloxacin, chloramphenicol, and fluconazole [1]. While exact MIC values are not provided in the abstract, the reported outcome indicates that the 2-carboxamide scaffold is a privileged starting point for developing novel anti-infective agents.

Antimicrobial Thiazolidinone Antibacterial

Biocatalytic Resolution Enables Access to Enantiopure Building Blocks with 94% ee

Using Rhodococcus erythropolis AJ270 whole-cell catalyst, racemic 1,4-benzodioxane-2-carboxamide undergoes kinetic resolution to yield optically active 2S-1,4-benzodioxane-2-carboxamide in 50% yield with an enantiomeric excess (ee) of 94% [1]. The process simultaneously generates enantiopure 2R-1,4-benzodioxane-2-carboxylic acid in 46% yield with an enantiomeric ratio (E) greater than 200. This biocatalytic method provides a scalable and environmentally benign route to enantiomerically pure 2-carboxamide building blocks, which are essential for synthesizing stereochemically defined drug candidates.

Biocatalysis Enantioselective Synthesis Chiral Resolution

Multitarget CNS Ligand Design: 2-Carboxamide Scaffold Enables Bitopic D3/D2/5-HT Receptor Modulation

The 1,4-benzodioxane-2-carboxamide scaffold functions as a secondary pharmacophore in bitopic ligands targeting the dopamine D3 receptor (D3R). When linked to an N-(2,3-dichlorophenyl)piperazine primary pharmacophore, the resulting compounds exhibit a multitarget profile including potent D2R antagonism, 5-HT1AR and D4R agonism, and potent D3R partial agonism [1]. The 1,4-benzodioxane derivative 9 displayed this balanced polypharmacology, whereas the 6,6-diphenyl-1,4-dioxane analog 3 showed D3R-preferential selectivity, highlighting the unique contribution of the benzodioxane core to the multitarget profile.

Dopamine Receptor Bitopic Ligand Antipsychotic

Optimal Application Scenarios for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide in Research and Development


ROCK2 Inhibitor Lead Optimization for Fibrotic and Cardiovascular Diseases

Given the sub-nanomolar ROCK2 inhibitory potency achievable with optimized 2-carboxamide derivatives [4], this scaffold is ideally suited for medicinal chemistry campaigns aimed at developing novel ROCK2 inhibitors for indications such as idiopathic pulmonary fibrosis, glaucoma, and hypertension. The availability of both biochemical and cell-based assay data facilitates rational SAR exploration to improve selectivity and pharmacokinetic properties.

Stereospecific Antithrombotic Agent Discovery

The enantioselective thrombin inhibition profile of 2-substituted benzodioxanes [4] makes this scaffold a valuable starting point for designing dual anticoagulant/antiplatelet agents. Researchers should prioritize the (S)-enantiomer for further optimization to maximize thrombin inhibitory activity while balancing GPIIb/IIIa binding.

Enantiopure Building Block Supply for Asymmetric Synthesis

The established biocatalytic resolution of racemic 2-carboxamide into enantiopure 2S-amide and 2R-acid [4] provides a reliable and scalable source of chiral building blocks. This is particularly relevant for academic labs and CROs requiring gram-scale quantities of enantiomerically pure 1,4-benzodioxane-2-carboxylic acid derivatives for custom synthesis of stereochemically complex drug candidates.

CNS Bitopic Ligand Design for Schizophrenia and Bipolar Disorder

The unique ability of the 1,4-benzodioxane-2-carboxamide scaffold to impart a balanced multitarget profile (D2/D3/5-HT) when incorporated into bitopic ligands [4] positions it as a key pharmacophore for developing next-generation antipsychotics. Medicinal chemists can leverage this scaffold to fine-tune polypharmacology and potentially mitigate the extrapyramidal side effects associated with pure D2 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.